Cetirizine amide dihydrochloride

Description

Contextualization of the Compound within Medicinal Chemistry and Related Scaffolds

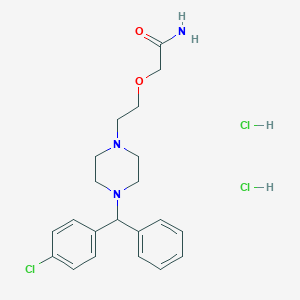

Cetirizine (B192768) amide dihydrochloride (B599025), with the chemical formula C21H26ClN3O2·2HCl, is a derivative of cetirizine where the carboxylic acid group is replaced by an amide group. simsonpharma.com This structural modification places it within the broader family of piperazine (B1678402) derivatives, a scaffold of significant importance in medicinal chemistry. The parent compound, cetirizine, is a selective H1-receptor antagonist and a metabolite of hydroxyzine (B1673990). drugbank.com Its zwitterionic nature at physiological pH contributes to its low penetration of the blood-brain barrier, reducing sedative effects compared to first-generation antihistamines. nih.gov

The core structure of cetirizine, featuring a diphenylmethylpiperazine moiety linked to an ethoxyacetic acid side chain, has been a template for the development of various analogs. Researchers have explored modifications at different positions of the molecule to enhance potency, selectivity, or to introduce novel biological activities. The amide functional group, as seen in cetirizine amide dihydrochloride, is a common bioisosteric replacement for carboxylic acids in drug design, capable of influencing a molecule's physicochemical properties such as solubility, stability, and its ability to form hydrogen bonds.

The dihydrochloride salt form of cetirizine amide suggests an effort to improve its stability and water solubility, which are crucial properties for chemical synthesis and handling. ontosight.ai Its primary identity in the scientific literature is that of a synthetic precursor or a potential impurity in the manufacturing of cetirizine. synchemia.com

Evolution of Academic and Industrial Research Trajectories for Amide Derivatives of Cetirizine

The research trajectory for amide derivatives of cetirizine has been predominantly driven by their utility in synthetic and process chemistry, particularly in the production of enantiomerically pure cetirizine (levocetirizine).

One of the most significant applications of cetirizine amide is in the large-scale synthesis of enantiomerically pure cetirizine dihydrochloride. A study by Pflum et al. detailed a method for the preparative HPLC separation of cetirizine amide. acs.orgresearchgate.net This process allows for the efficient separation of the enantiomers of the amide, which can then be hydrolyzed to the corresponding enantiomerically pure carboxylic acid, cetirizine. acs.org This approach offers an alternative to other synthetic routes that may be less efficient or require more complex stereoselective synthesis steps. researchgate.net

The synthesis of cetirizine amide itself can be achieved through standard amidation reactions. For instance, cetirizine can be reacted with an amide-forming reagent, or an acid chloride intermediate can be treated with an amine. acs.org A review of synthetic routes for cetirizine dihydrochloride highlights a process where 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is reacted with methyl 2-(2-chloroethoxy)amide to produce an intermediate that is then hydrolyzed to cetirizine. researchgate.net

Furthermore, research into novel derivatives of cetirizine has explored the introduction of different amide functionalities to create compounds with potentially new pharmacological profiles. For example, nitric oxide-releasing derivatives of cetirizine have been synthesized to combine the antihistaminic properties of cetirizine with the vasodilatory effects of nitric oxide. nih.gov While these are not direct derivatives of this compound, they represent the broader exploration of amide-containing cetirizine analogs in drug discovery.

The following table summarizes key research findings related to the synthesis and application of cetirizine amide:

| Research Focus | Key Findings | Significance | Reference(s) |

| Enantioselective Separation | Cetirizine amide can be efficiently separated into its enantiomers using preparative chiral HPLC. | Provides a practical method for the large-scale production of levocetirizine (B1674955). | acs.orgresearchgate.netacs.org |

| Synthetic Intermediate | Cetirizine amide serves as a key intermediate that can be hydrolyzed to form cetirizine. | Offers a strategic step in various synthetic pathways for cetirizine. | researchgate.net |

| Synthesis of Amide | Can be synthesized from cetirizine or its acid chloride derivative through amidation reactions. | Establishes fundamental chemical transformations for accessing this class of compounds. | acs.org |

Current Research Gaps and Future Academic Inquiry into this compound

Despite its role in synthetic chemistry, there is a notable lack of research focused on the intrinsic biological properties of this compound itself. The existing literature primarily treats it as a means to an end—an intermediate for the synthesis of the active pharmaceutical ingredient, cetirizine. This focus leaves several areas unexplored.

Identified Research Gaps:

Pharmacological Activity: There is a significant gap in the understanding of whether this compound possesses any antihistaminic or other pharmacological activity. While its structural similarity to cetirizine suggests the possibility of H1-receptor binding, this has not been experimentally verified. ontosight.ai

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains uncharacterized. Understanding how the amide functionality affects these properties compared to the carboxylic acid of cetirizine would be of academic interest.

Toxicological Profile: As a known impurity, a thorough toxicological assessment of this compound is warranted to ensure the safety of the final pharmaceutical product. While databases like Tox21 may contain some data, a comprehensive study is lacking. ontosight.ai

In Silico and In Vitro Screening: There is an opportunity for computational studies to predict the binding affinity of this compound to the H1-receptor and other potential biological targets. These predictions could then be validated through in vitro binding assays. Recent in silico studies have focused on designing novel cetirizine analogs with improved safety profiles, a methodology that could be applied to the amide derivative. bohrium.com

Future Academic Inquiry:

Future research could be directed towards filling these knowledge gaps. A systematic investigation into the biological activity of this compound could reveal unexpected properties. For instance, does the neutral amide group alter the compound's interaction with other receptors or enzymes compared to the charged carboxylate of cetirizine?

Furthermore, a detailed comparative study of the physicochemical properties of cetirizine and its amide derivative could provide valuable insights for medicinal chemists in the context of drug design and development. Exploring the potential for this compound to act as a scaffold for further chemical modifications could also open up new avenues for the development of novel therapeutic agents. As the field of medicinal chemistry continues to evolve, a deeper understanding of even the seemingly minor players like this compound can contribute to the broader knowledge base and potentially inspire new research directions. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDFTQNLTBVBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049052 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200707-85-3 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200707853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETIRIZINE AMIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX79524H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Cetirizine Amide Dihydrochloride

Historical Development of Cetirizine (B192768) Amide Dihydrochloride (B599025) Synthesis Routes

The synthesis of cetirizine and its derivatives has evolved, with researchers continuously seeking more efficient and scalable methods.

Early Synthetic Approaches to the Amide Precursor and their Limitations

Initial synthetic strategies for cetirizine involved the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with derivatives of 2-(2-chloroethoxy)acetic acid, such as the corresponding acetamide (B32628) or methyl ester. researchgate.net One of the early methods involved the reaction of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide (B1366819) (6a) or methyl 2-(2-chloroethoxy)acetate (6b), which yielded the intermediate amides (2a) or esters (2b). researchgate.net However, these early routes were often plagued by low yields. For instance, the synthesis via the ester intermediate (2b) resulted in a total yield of only 10%, while the amide pathway (2a) was more substantial at 34%. researchgate.net Another approach involved the hydrolysis of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazynyl]-ethoxy acetonitrile (B52724). google.com A significant drawback of some early syntheses of the chiral variants of cetirizine was the extremely low yield (12.7%) from the resolution of the racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine, coupled with insufficient optical purity of the resulting enantiomers. worldwidejournals.com

Advancements in Reaction Efficiencies and Yield Optimization for Cetirizine Amide and its Dihydrochloride

Subsequent research has focused on improving the efficiency and yield of cetirizine amide synthesis. A notable advancement involves a new manufacturing procedure for cetirizine dihydrochloride that proceeds through a novel intermediate, 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride. lookchem.comacs.org This intermediate is synthesized by the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide. lookchem.comacs.org The subsequent hydrolysis of this amide and salification provides cetirizine dihydrochloride in high yields, reportedly between 82% and 90% for the N,N-dimethylamide derivative. researchgate.net This method is considered more advantageous than routes involving nitrile intermediates, as the amide can be hydrolyzed under milder conditions. researchgate.net

Another strategy to enhance efficiency is the use of preparative chiral High-Performance Liquid Chromatography (HPLC) for the separation of cetirizine amide enantiomers. acs.orgacs.orgacs.org This technique has proven effective for large-scale synthesis of enantiomerically pure cetirizine dihydrochloride. acs.orgacs.orgacs.org The cetirizine amide exhibits a good separation factor (α value of 2.76) on a Chiralpak AD column. acs.orgacs.org Furthermore, processes have been developed that avoid the use of carcinogenic precursors like bis-chloro ethylamine. google.comgoogle.com

The following table summarizes the advancements in reaction yields for the synthesis of cetirizine and its derivatives.

| Synthetic Route | Reagents | Yield | Reference |

| N-alkylation via ester intermediate | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, methyl 2-(2-chloroethoxy)acetate | 10% | researchgate.net |

| N-alkylation via amide intermediate | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, 2-(2-chloroethoxy)acetamide | 34% | researchgate.net |

| Via N,N-dimethylamide intermediate | 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol, 2-chloro-N,N-dimethylacetamide | 82-90% | researchgate.net |

| Via nitrile intermediate | 2-(2-chloroethoxy)acetonitrile | 75-80% | smolecule.com |

| Green chemistry membrane route | Bio-derived acetic acid | 98% | smolecule.com |

Precursor Chemistry and Intermediate Compound Analysis

The synthesis of Cetirizine amide dihydrochloride relies on the careful preparation of key precursors and intermediates.

Synthesis of Key Amide Precursors, such as 2-(2-chloroethoxy)acetamide

Derivatization Strategies for Dihydrochloride Salt Formation from Cetirizine Amide

Once the cetirizine amide free base is obtained, it is converted to the more stable and often more water-soluble dihydrochloride salt. ontosight.ai This is typically achieved by treating a solution of the crude residue of the amide in a suitable solvent, such as acetone, with concentrated hydrochloric acid. chemicalbook.com The mixture is then cooled, allowing the dihydrochloride salt to precipitate, which can then be isolated by filtration and dried. The process of forming the dihydrochloride salt can also be performed by dissolving the cetirizine salt or free base in an aqueous mixture of a water-immiscible solvent using hydrochloric acid, followed by isolation through the addition of a water-immiscible aliphatic hydrocarbon solvent. google.com

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for pharmaceutical manufacturing. For the synthesis of cetirizine and its derivatives, this has led to the exploration of "green chemistry" principles. One such approach involves a membrane-based route that utilizes bio-derived acetic acid from fermentation processes, achieving a remarkable yield of 98%. smolecule.com This method significantly reduces the environmental impact by using waste materials like cheese whey as a feedstock and employing energy-efficient membrane-based systems. smolecule.com

Furthermore, the development of synthetic routes that avoid hazardous reagents, such as the carcinogenic bis-chloro ethylamine, is a key aspect of sustainable synthesis. google.comgoogle.com The recovery and reuse of reagents, such as the resolving agent O,O'-Di-p-toluoyl-L-tartaric acid in the synthesis of optically pure levocetirizine (B1674955), also aligns with the principles of green chemistry. worldwidejournals.com These efforts aim to make the production of this compound and related compounds more economically viable and environmentally responsible. researchgate.net

Solvent Selection and Minimization in Amide Synthesis

The selection of solvents in the synthesis of cetirizine amide derivatives is crucial for reaction efficiency, product isolation, and process safety. Toluene (B28343) is a frequently mentioned solvent, often used for its ability to form azeotropes to remove water or other byproducts, such as in the continuous removal of methanol (B129727) during deprotonation steps with sodium methoxide. lookchem.com In one key process, after converting cetirizine to its acid chloride using thionyl chloride, toluene is added to facilitate the precipitation and washing of the stable acid chloride dihydrochloride intermediate. acs.org

For certain reaction steps, particularly those involving alkylation, a mixture of solvents is employed. For instance, the reaction of the ethanolic precursor of cetirizine with a metal haloacetate can be performed in a biphasic system consisting of an organic solvent with a high boiling point (like toluene or xylene) and a small volume of a polar aprotic solvent, such as Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF). google.comepo.org This approach has been found to improve reaction times and consistency. epo.org The use of phase transfer catalysts can also be implemented in two-phase systems, such as a toluene-water mixture. lookchem.com

Table 1: Solvents Used in Cetirizine and Cetirizine Amide Synthesis

| Synthetic Step | Solvent(s) | Base/Reagent | Purpose | Source(s) |

|---|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (neat), Toluene | DMF (catalyst) | Precipitation and washing of the intermediate | acs.org |

| Amide Formation (from acid chloride) | Toluene | Ammonia (B1221849) | Reaction medium | acs.org |

| O-Alkylation | Toluene | Sodium Methoxide | Reaction medium, azeotropic removal of methanol | lookchem.com |

| O-Alkylation | Toluene, DMSO | Sodium Hydroxide (B78521) | Biphasic reaction system | google.comepo.org |

| Condensation | Dichloromethane (B109758) | Triethylamine | Reaction medium at low temperature | google.com |

| Catalytic Oxidation | 1,4-Dioxane (B91453), Water | Pd-M/C Catalyst | Mixed solvent system for oxidation | google.com |

Catalyst Development for Enhanced Reaction Sustainability

Efforts to improve the sustainability of cetirizine synthesis have led to the development of catalytic methods for key transformations. A notable example is the catalytic oxidation of hydroxyzine (B1673990), a direct precursor to cetirizine. researchgate.net This process offers a more environmentally friendly alternative to traditional stoichiometric oxidation methods.

One patented method describes the use of a Palladium-Metal/Carbon (Pd-M/C) catalyst to directly oxidize hydroxyzine to cetirizine using air or oxygen. google.com The reaction is conducted in a mixed solvent system, typically an organic solvent like 1,4-dioxane mixed with water, at a pH between 9 and 14. google.comgoogle.com This catalytic system achieves high conversion rates of the hydroxyzine substrate (95-99%) and excellent selectivity for the target product, cetirizine (90-98%). google.comgoogle.com The catalyst can be recovered by filtration and potentially reused, enhancing the process's green credentials. In other routes, phase transfer catalysts such as methyltrioctylammonium chloride have been used to facilitate reactions in biphasic systems. lookchem.com

Stereochemical Control in this compound Synthesis

Cetirizine possesses a single chiral center, meaning it exists as a pair of enantiomers. The (R)-enantiomer, known as levocetirizine, exhibits a higher affinity for the H1-receptor. researchgate.net Therefore, controlling the stereochemistry to produce enantiomerically pure forms is a significant aspect of its synthesis. This is achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).

Chiral Resolution Techniques for Enantiomerically Pure Amide and its Dihydrochloride (e.g., using preparative chiral HPLC)

A highly effective and scalable method for obtaining enantiomerically pure cetirizine involves the chiral resolution of its amide intermediate, 2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide. acs.orgacs.org This amide derivative is more suitable for chiral chromatography than the parent carboxylic acid, which is challenging to separate due to its acidic and basic nature. acs.org

The resolution is performed using preparative High-Performance Liquid Chromatography (HPLC) on a polysaccharide-derived chiral stationary phase. acs.orgresearchgate.net Research has demonstrated that a Chiralpak AD column provides excellent separation of the amide enantiomers. acs.orgacs.orgacs.org This method is notable for its high efficiency, characterized by a large separation factor (α) of 2.76 and a USP resolution of 8.54. acs.orgacs.org The process allows for a high loading capacity, with up to 0.5% of the amide by weight (based on the packing material) being injected per run, making it a viable and economic technology for large-scale production. acs.orgacs.org After separation, the desired enantiomer of the amide is hydrolyzed to the corresponding enantiomerically pure carboxylic acid, which is then converted to the dihydrochloride salt. acs.org

Table 2: Preparative Chiral HPLC Parameters for Cetirizine Amide Resolution

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Compound Separated | 2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide | acs.org |

| Chiral Stationary Phase | Chiralpak AD | acs.orgacs.orgacs.org |

| Separation Factor (α) | 2.76 | acs.orgacs.org |

| USP Resolution | 8.54 | acs.org |

| Loading Capacity | 0.5 wt % of amide per run | acs.orgacs.org |

Asymmetric Synthesis Methodologies for Cetirizine Amide Derivatives

Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. For cetirizine and its derivatives, a prominent strategy involves the use of a chiral auxiliary, such as (R)-tert-butylsulfinamide, also known as the Ellman auxiliary. researchgate.netresearchgate.netharvard.edu

In this approach, (R)-tert-butylsulfinamide is first condensed with 4-chlorobenzophenone (B192759) to form a chiral N-sulfinyl ketimine. harvard.edu The subsequent addition of a Grignard reagent, such as phenylmagnesium bromide, to the carbon-nitrogen double bond proceeds with high diastereoselectivity. researchgate.netharvard.edu The stereochemical outcome of this addition is influenced by the solvent; non-coordinating solvents like toluene or dichloromethane (CH₂Cl₂) are optimal, as they favor a closed, chair-like transition state that leads to high stereoselectivity. harvard.edu Ethereal solvents can reduce the diastereoselectivity. harvard.edu Following the addition, the chiral auxiliary is cleaved under acidic conditions to yield the desired chiral amine precursor, which can then be further elaborated to form the final (S)-cetirizine product. researchgate.net Other asymmetric methods, such as the catalytic asymmetric reductive amination of ketones, have also been explored as direct routes to chiral diarylmethylamines, which are key structural motifs in cetirizine. researchgate.net

Derivatives, Analogues, and Structure Activity Relationship Sar Studies for Molecular Interactions

Design and Synthesis of Novel Cetirizine (B192768) Amide Dihydrochloride (B599025) Analogues

The design and synthesis of new analogues of cetirizine, including its amide derivatives, are central to developing compounds with improved properties. researchgate.net Cetirizine itself is a second-generation H1-receptor antagonist and an acid metabolite of hydroxyzine (B1673990). researchgate.net The synthesis of its analogues often involves nucleophilic substitution reactions on the core cetirizine moiety. researchgate.net

One established synthetic route to produce cetirizine involves the hydrolysis of an ester or amide of cetirizine. google.com A newer manufacturing process for cetirizine dihydrochloride proceeds through a novel amide intermediate, 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride. This intermediate is synthesized by the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide, followed by hydrolysis of the amide to yield the final cetirizine product. acs.org Other synthetic strategies have utilized starting materials like 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with methyl 2-(2-chloroethoxy)amide. researchgate.net

The primary modification that defines cetirizine amide dihydrochloride is the replacement of the carboxylic acid group of cetirizine with a primary amide group (CONH₂). ontosight.ainih.gov This alteration changes the compound's chemical properties, such as its hydrogen bonding capacity and polarity, which can in turn affect its interactions with receptors and its pharmacokinetic profile. For instance, modifying the carboxylic acid to an amide group may reduce penetration into the central nervous system (CNS) compared to the parent drug.

Further modifications can be made to the terminal group. The synthesis of an N,N-dimethylacetamide derivative serves as a key example, where the terminal amide is substituted with two methyl groups. acs.org Other research has explored creating various amide derivatives by coupling the parent carboxylic acid with different amines, a common strategy in medicinal chemistry to explore structure-activity relationships. tandfonline.com Additionally, nitric oxide (NO)-donating derivatives of cetirizine, such as NCX 1512 and NCX 1514, have been developed by modifying the terminal group to incorporate a moiety capable of releasing NO, thereby adding vasodilatory properties to the antihistamine scaffold.

The core structure of cetirizine contains two key moieties ripe for structural variation: the piperazine (B1678402) ring and the chlorophenylmethyl group. The piperazine ring is a common feature in many antihistamines and is crucial for activity. drugbank.com

Studies on related compounds have shown that replacing the piperazine ring with a piperidine (B6355638) moiety can significantly influence receptor selectivity. In one study on histamine (B1213489) H3 receptor antagonists, this substitution did not greatly alter affinity for the primary H3 receptor but was identified as a key element for gaining high affinity for the sigma-1 (σ₁) receptor. nih.gov This highlights how changes to this heterocyclic core can introduce polypharmacology, allowing the molecule to interact with multiple targets.

The (4-chlorophenyl)(phenyl)methyl group is essential for binding to the histamine H1-receptor. While major alterations might disrupt this primary activity, minor substitutions on the aromatic rings could be explored to fine-tune binding affinity or other properties. The chlorine atom on one of the phenyl rings is a characteristic feature, and its position and presence are important for the molecule's interaction profile. ontosight.ai

In Silico Prediction of Molecular Interactions for Amide Derivatives (e.g., using PASS software, molecular docking)

In silico computational tools are invaluable in modern drug discovery for predicting the biological activity and molecular interactions of novel compounds before their costly and time-consuming synthesis. rsc.orgresearchgate.net Techniques like molecular docking, PASS (Prediction of Activity Spectra for Substances), and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis are frequently employed. rsc.orgresearchgate.net

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a binding energy score. nih.gov For antihistamine derivatives, docking studies are performed against the histamine H1-receptor to understand how structural changes affect binding affinity. nih.gov For example, docking studies on fexofenadine, another H1-antihistamine, revealed a binding energy of -8.0 kcal/mol with the SARS-CoV-2 RdRp enzyme, with its carboxylic acid group forming key hydrogen bonds with receptor residues like Trp617 and Trp800. nih.gov Similar studies on desloratadine (B1670295) derivatives showed binding energies as favorable as -8.6 kcal/mol with the H1-receptor, with specific hydrogen bonds forming with residues such as LEU157. nih.gov These analyses provide detailed insights into the specific amino acid interactions that stabilize the ligand-receptor complex. researchgate.net

The PASS software predicts the biological activity spectrum of a compound based on its structure. For newly designed amide derivatives of other heterocyclic compounds, PASS has been used to predict potential antihistaminic activity prior to synthesis, helping to prioritize which candidates to pursue. rsc.orgtandfonline.com

Table 1: Illustrative In Silico Docking Data for H1-Antihistamine Derivatives This table presents example data from various studies to illustrate the output of molecular docking analyses and is not specific to this compound for which public data is limited.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Desloratadine Derivative (Deslo1) | Histamine H1-Receptor | -8.6 | LEU157 | nih.gov |

| Fexofenadine | SARS-CoV-2 RdRp | -8.0 | Trp617, Trp800 | nih.gov |

| Quercetin | Survivin | -7.0 | Not Specified | researchgate.net |

| Bilastine | SARS-CoV-2 RdRp | < -7.0 | Arg553, Lys621 | nih.gov |

Structure-Pharmacophore Mapping for this compound Derivatives

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For classical H1-antihistamines, the pharmacophore typically consists of two aromatic rings linked to a flexible spacer, which in turn is connected to a protonatable amine group. rsc.org

In this compound, this pharmacophore is clearly represented:

Two Aromatic Rings: The (4-chlorophenyl) and phenyl rings of the chlorophenylmethyl moiety.

Spacer: The ethoxyacetamide linker provides the necessary distance and flexibility.

Protonatable Amine: One of the nitrogen atoms in the piperazine ring is basic and can be protonated at physiological pH, which is crucial for interacting with a key aspartate residue in the H1-receptor.

The replacement of the terminal carboxylic acid with an amide group does not disrupt this core pharmacophore. The amide group primarily influences the physicochemical properties of the side chain, potentially affecting aspects like solubility and the ability to cross biological membranes, rather than the fundamental recognition features required for H1-receptor binding. Studies on related structures have emphasized that a nitrogen atom within the core heterocyclic scaffold (like piperazine or piperidine) is often a critical pharmacophoric element for binding. nih.gov

Targeted Chemical Modifications for Enhanced Specific Molecular Interactions

Key examples of such modifications for cetirizine-like scaffolds include:

Terminal Group Alteration for Physicochemical Properties: Converting the carboxylic acid of cetirizine to an amide is a targeted modification to alter polarity and hydrogen bonding potential. This can be used to fine-tune the molecule's absorption, distribution, and particularly its ability to cross the blood-brain barrier, with the goal of reducing sedative effects. acs.org

Heterocyclic Core Substitution for Selectivity: Replacing the piperazine ring with other cyclic amines, such as piperidine, is a targeted strategy to alter receptor selectivity. As demonstrated in related antagonists, such a change can introduce or enhance affinity for secondary targets like sigma receptors, potentially leading to a compound with a dual-action mechanism. nih.gov

Addition of Functional Moieties for Novel Activity: The synthesis of NO-donating derivatives of cetirizine is a prime example of adding a new function. By attaching a chemical group that releases nitric oxide, the molecule gains vasodilatory properties, which could be beneficial in certain inflammatory aspects of allergic reactions, in addition to its H1-receptor blockade.

These strategies showcase how specific, rational modifications to the this compound scaffold can be used to modulate its biological activity and therapeutic utility.

Mechanistic Studies at the Molecular and Cellular Level Non Human, Non Clinical

Investigation of Molecular Targets and Binding Mechanisms of Cetirizine (B192768) Amide Dihydrochloride (B599025)

Cetirizine amide dihydrochloride is structurally related to cetirizine, a well-known second-generation antihistamine that acts as a selective antagonist of the histamine (B1213489) H1 receptor. drugbank.com It is therefore hypothesized that this compound may exhibit similar antihistaminic properties, though specific research is required for confirmation. ontosight.ai

Receptor Interaction Studies (e.g., in vitro binding assays on isolated tissues, e.g., ileum)

There is a lack of publicly available scientific literature detailing in vitro binding assays of this compound on isolated tissues such as the ileum.

For the parent compound, cetirizine, extensive research demonstrates its high affinity and selective binding to human H1 histamine receptors. ucl.ac.benih.gov Competition experiments using [3H]mepyramine have shown that cetirizine and its enantiomers bind with high affinity to these receptors. ucl.ac.benih.gov Studies on cetirizine have also highlighted the importance of specific amino acid residues, such as Lys191 and Thr194, in the binding process. ucl.ac.benih.govnih.gov The carboxylic function of levocetirizine (B1674955), an enantiomer of cetirizine, appears to be crucial for its long dissociation time from the H1 receptor. ucl.ac.benih.gov

Enzyme Inhibition or Activation Profiles in Model Systems

Specific data on the enzyme inhibition or activation profiles of this compound in model systems are not available in the current body of scientific literature.

Research on the parent compound, cetirizine dihydrochloride, has explored its degradation using the enzyme laccase, indicating an interaction with this enzyme system. nih.gov The study focused on the degradation pathway of cetirizine and not on a systematic enzyme inhibition or activation profile. researchgate.net

Cellular Uptake and Intracellular Distribution Mechanisms of this compound in in vitro Cell Lines

Detailed studies on the cellular uptake and intracellular distribution mechanisms of this compound in specific in vitro cell lines have not been found in publicly accessible research. The chemical structure of this compound, with its amide group, suggests that its physicochemical properties, and therefore its cellular transport, may differ from its parent compound, cetirizine. ontosight.ai

Modulation of Intracellular Signaling Pathways by this compound in Cellular Models

There is limited specific information regarding the modulation of intracellular signaling pathways by this compound in cellular models.

One in vitro study on human lymphocytes treated with cetirizine dihydrochloride showed an induction of micronuclei in a dose-dependent manner. nih.gov This suggests that the parent compound can interact with cellular components, leading to both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events. nih.gov It is important to note that these findings are for cetirizine dihydrochloride and not the amide derivative, and were observed in an in vitro system.

The antagonism of the H1 receptor by compounds like cetirizine typically prevents the histamine-induced increase in intracellular calcium, a key second messenger in cellular signaling. nih.gov However, specific studies confirming this effect for this compound are not available.

Structure-Based Computational Design Approaches for this compound Derivatives Focusing on Molecular Recognition

Analytical Methodologies for Cetirizine Amide Dihydrochloride

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are paramount for separating Cetirizine (B192768) amide dihydrochloride (B599025) from its impurities and for resolving its enantiomers. These techniques offer high resolution and sensitivity, making them indispensable in quality control and research settings.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Cetirizine dihydrochloride. researchgate.netinternationalscholarsjournals.comnih.gov The development of a stability-indicating HPLC method is crucial for studying the degradation of the compound under various stress conditions, such as in acidic and oxidative environments. nih.govmdpi.com

A typical HPLC method involves a reversed-phase column, such as a C18 or C8 column, and a mobile phase consisting of a buffer and an organic modifier. researchgate.netnih.govnih.govmdpi.com For instance, a mixture of 50 mM KH2PO4 and acetonitrile (B52724) (60:40 v/v, pH = 3.5) has been successfully used as a mobile phase with a Symmetry C18 column. nih.govmdpi.com Another method utilized a mobile phase of 0.05 M dihydrogen phosphate (B84403), acetonitrile, methanol (B129727), and tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v) at a pH of 5.5 with a Hypersil BDS C18 column. researchgate.netnih.gov The detection is commonly performed using a UV detector at a wavelength of around 230 nm. researchgate.netnih.govmdpi.comptfarm.pl

Method validation is a critical aspect to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). For Cetirizine dihydrochloride, HPLC methods have demonstrated linearity over various concentration ranges, such as 1-20 μg/mL and 200-800 μg/mL, with correlation coefficients (r²) greater than 0.999. researchgate.netnih.govmdpi.com The precision of these methods is typically high, with relative standard deviation (RSD) values for intraday and interday precision being less than 1.5%. nih.govnih.govmdpi.com The accuracy is confirmed by recovery studies, with recoveries generally falling within the range of 97.7% to 102%. nih.gov The LOD and LOQ for Cetirizine dihydrochloride have been reported to be as low as 0.10 μg/mL and 0.34 μg/mL, respectively. researchgate.netnih.gov

Table 1: HPLC Method Parameters for Cetirizine Dihydrochloride Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry C18 | Hypersil BDS C18 | CLC-ODS C18 |

| Mobile Phase | 50 mM KH2PO4:Acetonitrile (60:40 v/v), pH 3.5 | 0.05 M Dihydrogen Phosphate:Acetonitrile:Methanol:Tetrahydrofuran (12:5:2:1 v/v/v/v), pH 5.5 | Methanol:Water (70:30 v/v), pH 4 |

| Flow Rate | Not Specified | 1 mL/min | Not Specified |

| Detection Wavelength | 230 nm | 230 nm | 231 nm |

| Linearity Range | 1-20 µg/mL | 200-800 µg/mL | Not Specified |

| Correlation Coefficient (r²) | > 0.999 | Not Specified | 0.9898 |

| LOD | 0.2 µg/mL | 0.10 µg/mL | 4 µg/mL |

| LOQ | 1 µg/mL | 0.34 µg/mL | Not Specified |

| Reference | nih.govmdpi.com | researchgate.netnih.gov | internationalscholarsjournals.com |

Chiral HPLC for Enantiomeric Purity Determination

Cetirizine is a racemic mixture, and the separation of its enantiomers is crucial as they may exhibit different pharmacological activities. Chiral HPLC is the preferred method for determining the enantiomeric purity of Cetirizine and its derivatives. researchgate.net

The separation of Cetirizine enantiomers has been achieved using various chiral stationary phases (CSPs), including polysaccharide-based columns like Chiralpak AD and Chiralcel OD-R. researchgate.net For the separation of cetirizine amide enantiomers, a Chiralpak AD column has been shown to be effective, yielding a high alpha value of 2.76. researchgate.netacs.org Another approach involves using protein-based CSPs, such as α1-acid glycoprotein (B1211001) (AGP-CSP). researchgate.netnih.gov

The mobile phase composition plays a critical role in chiral separations. For instance, a mobile phase of hexane-isopropyl alcohol-alcohol-trifluoroacetic acid (430:45:25:1) has been used with an amylose-based CSP. researchgate.net With an AGP-CSP, a mobile phase of 10 mmol/L phosphate buffer (pH 7.0) and acetonitrile (95:5, v/v) has been employed. nih.gov The detection is typically carried out using a UV detector at 230 nm. researchgate.netnih.gov These methods have successfully separated the enantiomers with good resolution. researchgate.netresearchgate.net

Table 2: Chiral HPLC Methods for Cetirizine Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection Wavelength | Application | Reference |

| Chiralpak AD | Not Specified | Not Specified | Preparative separation of cetirizine amide enantiomers | researchgate.netacs.org |

| Chiralcel OD-R | Perchlorate solution with acetonitrile | Not Specified | Separation of cetirizine and related compounds' enantiomers | researchgate.net |

| Amylose-based CSP | Hexane-isopropyl alcohol-alcohol-trifluoroacetic acid (430:45:25:1) | 230 nm | Separation of cetirizine dihydrochloride enantiomers | researchgate.net |

| α1-acid glycoprotein (AGP-CSP) | 10 mmol/L phosphate buffer (pH 7.0)-acetonitrile (95:5, v/v) | 230 nm | Determination of (+)- and (-)-cetirizine in human urine | nih.gov |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives

While HPLC is the predominant technique, Gas Chromatography (GC) has also been explored for the analysis of Cetirizine, particularly in biological matrices like plasma. nih.gov However, due to the low volatility of Cetirizine and its amide derivative, derivatization is often necessary to convert them into more volatile compounds suitable for GC analysis.

Supercritical Fluid Chromatography (SFC) presents a greener alternative to traditional liquid chromatography for the separation of various compounds, including chiral molecules. nih.gov Although specific applications of SFC for Cetirizine amide dihydrochloride are not extensively documented in the provided results, the technique's potential for separating polar and chiral compounds suggests its applicability. researchgate.netnih.gov SFC often utilizes columns similar to those in HPLC but with a mobile phase of supercritical carbon dioxide, often with a co-solvent like methanol. This technique can be particularly advantageous for preparative scale separations.

Spectroscopic Methods for Quantitative Analysis in Research Settings

Spectroscopic methods provide a rapid and straightforward approach for the quantitative analysis of this compound, especially in research and quality control settings where high sample throughput is required.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative determination of Cetirizine dihydrochloride. ajpaonline.comajpaonline.combepls.com The method is based on the measurement of the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). For Cetirizine dihydrochloride, the λmax is typically observed around 230 nm in solvents like water, methanol, or 0.1N NaOH. ajpaonline.comajpaonline.combepls.com

The method is validated for linearity, with Beer's law being obeyed over a specific concentration range, for example, 7.5-22.5 μg/ml or 2-60 μg/ml. ajpaonline.comajpaonline.comnih.gov Derivative spectrophotometry, including first, second, third, and fourth-order derivatives, can also be employed to enhance the specificity and resolve interferences from excipients. nih.gov This technique utilizes "peak-peak" and "peak-zero" measurements for quantification. nih.gov

Table 3: UV-Visible Spectrophotometric Methods for Cetirizine Dihydrochloride

| Method | Solvent | λmax | Linearity Range | Reference |

| Zero-order | Methanol | 238 nm | 2-60 µg/mL | ajpaonline.comajpaonline.com |

| Zero-order | Water or 0.1N NaOH | 230 nm | 2-60 µg/mL | ajpaonline.comajpaonline.com |

| Derivative | Not Specified | Not Specified | 7.5-22.5 µg/mL | nih.gov |

Fluorimetry and Related Techniques

Fluorimetry offers a sensitive alternative for the determination of Cetirizine dihydrochloride. One reported method is based on an anti-fluorescence quenching mechanism. researchgate.net In this system, sodium tetraphenylboron quenches the fluorescence of rhodamine B. The addition of Cetirizine dihydrochloride reverses this quenching effect, leading to an enhancement of the fluorescence signal that is linearly proportional to the drug concentration. researchgate.net

The excitation and emission wavelengths for this method were 491 nm and 610 nm, respectively. researchgate.net The method demonstrated a linear range of 3.50-129.3 mg/L with a detection limit of 1.05 mg/L. researchgate.net This approach has been successfully applied to the determination of Cetirizine hydrochloride in pharmaceutical formulations, with recovery rates between 92% and 106%. researchgate.net

Electrophoretic Techniques for Compound Characterization (e.g., Capillary Zone Electrophoresis)

Capillary Electrophoresis (CE) stands out as a powerful technique for the analysis of cetirizine dihydrochloride, offering high efficiency and resolution. A notable application of this method is in the chiral separation of cetirizine, which is crucial as the compound is a racemic mixture, with levocetirizine (B1674955) being the active enantiomer.

One study detailed a cyclodextrin-mediated CE method for the chiral separation of cetirizine. nih.gov The optimal conditions for this separation were achieved using a 75 mM triethanolamine-phosphate buffer at a pH of 2.5, which contained 0.4 mg/mL of heptakis(2,3-diacetyl-6-sulfato)-beta-CD and 10% acetonitrile. nih.gov The analysis was performed with a 20 kV applied voltage and a capillary temperature of 25°C, with UV detection at 214 nm. nih.gov This method was validated for quantifying levocetirizine in tablets and assessing the enantiomeric purity of the drug substance. nih.gov

Capillary Zone Electrophoresis (CZE) has also been effectively used for the simultaneous determination of cetirizine dihydrochloride alongside other active pharmaceutical ingredients in tablet formulations. nih.gov A simple and cost-effective CZE method utilized a 10 mM sodium tetraborate (B1243019) solution as the background electrolyte at a pH of 9.0. nih.gov This method successfully separated cetirizine dihydrochloride, paracetamol, and phenylpropanolamine hydrochloride in under 10 minutes. nih.gov

Table 1: Capillary Zone Electrophoresis (CZE) Method for Simultaneous Drug Determination

| Parameter | Condition |

| Background Electrolyte | 10 mM Sodium Tetraborate (pH 9.0) |

| Capillary | Uncoated fused-silica, 76 cm total length (64.5 cm effective length) |

| Applied Voltage | 20 kV |

| Detection | UV at 195 nm |

| Internal Standard | Ibuprofen |

| Analysis Time | < 10 minutes |

| Linearity (Cetirizine) | 2-50 µg/mL |

| Limit of Quantification (LOQ) | 2.0 µg/mL |

This table summarizes the CZE conditions for the simultaneous analysis of cetirizine dihydrochloride with paracetamol and phenylpropanolamine hydrochloride. nih.gov

Solid State Chemistry and Material Science Aspects of Cetirizine Amide Dihydrochloride

Polymorphism and Amorphism Studies of Cetirizine (B192768) Amide Dihydrochloride (B599025)

Direct studies on the polymorphic and amorphous forms of cetirizine amide dihydrochloride are not extensively reported in publicly available scientific literature. However, the solid-state behavior of the closely related parent compound, cetirizine dihydrochloride, has been a subject of investigation, providing a framework for understanding the potential solid-state forms of its amide derivative.

For cetirizine dihydrochloride, both crystalline and amorphous forms have been identified and characterized. Current time information in Bangalore, IN.chemicalbook.comgoogle.com A specific crystalline form, designated as Form I, has been described and characterized by techniques such as Differential Scanning Calorimetry (DSC) and Infrared (IR) spectroscopy. The DSC thermogram for Form I of cetirizine dihydrochloride shows a distinct endothermic pattern with peaks around 195°C and 215°C. google.com The existence of both crystalline and amorphous forms is significant as these different solid-state structures can impact physicochemical properties such as solubility, stability, and bioavailability. nih.gov

The stability of cetirizine dihydrochloride in the solid state has been evaluated under various conditions of temperature and humidity, which is a critical factor for its storage and formulation. nih.govacs.orgptfarm.pl While one report suggests no polymorphic forms of cetirizine dihydrochloride have been found, other patents and studies explicitly discuss the existence of different solid forms. google.comgeneesmiddeleninformatiebank.nl

Given that this compound differs from cetirizine dihydrochloride by the presence of an amide group in place of a carboxylic acid, it is plausible that it also exhibits polymorphism. The amide group has different hydrogen bonding capabilities compared to a carboxylic acid, which could lead to different crystal packing arrangements and, consequently, different polymorphic forms. The characterization of such forms would require techniques like X-ray powder diffraction (XRPD), DSC, and vibrational spectroscopy (FTIR/Raman).

Table 1: Known Solid-State Forms of Cetirizine Dihydrochloride

| Form | Method of Characterization | Key Findings |

| Crystalline Form I | Differential Scanning Calorimetry (DSC), Infrared Spectroscopy (IR) | Exhibits a significant endo-endo pattern with peaks around 195°C and 215°C in DSC thermogram. google.com |

| Amorphous Form | X-ray Powder Diffraction (XRPD) | Characterized by the absence of well-resolved peaks in the X-ray diffractogram. google.com |

Co-crystallization Studies and Salt Form Screening

There is a notable absence of specific research on co-crystallization or comprehensive salt form screening for this compound in the available literature. The focus of solid-state chemistry research has predominantly been on the parent compound, cetirizine dihydrochloride.

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a neutral guest molecule (a co-former) in the same crystal lattice. This can lead to improved properties such as solubility, stability, and dissolution rate. For a compound like this compound, the amide group would offer different hydrogen bonding sites compared to the carboxylic acid of cetirizine, potentially allowing for the formation of co-crystals with a diverse range of co-formers.

Salt screening is a common practice in pharmaceutical development to find the salt form of an API with the most desirable properties. Cetirizine is most commonly available as the dihydrochloride salt. chemicalbook.com While cetirizine amide is already a dihydrochloride salt, the exploration of other salt forms is a theoretical possibility that could be undertaken to modulate its properties.

Integration into Functional Materials (e.g., for controlled release in in vitro systems or as adsorbents)

Specific studies detailing the integration of this compound into functional materials for applications such as controlled release or as an adsorbent are not found in the current body of scientific literature. However, research on cetirizine dihydrochloride provides insights into potential applications for its amide derivative.

One area of investigation for cetirizine dihydrochloride has been its incorporation into controlled-release formulations. For instance, a study demonstrated the development of a controlled-release system by intercalating cetirizine into zinc-layered hydroxide (B78521) (ZLH) nanocomposites. nih.gov This formulation exhibited a significantly slower release of cetirizine compared to a physical mixture, indicating its potential for sustained delivery. The release of cetirizine from this nanocomposite was found to be much slower than from a physical mixture, with complete release from the physical mixture occurring within minutes, while the nanocomposite showed a prolonged release profile. nih.gov

The mechanism of interaction in such systems often involves electrostatic interactions between the drug molecule and the material matrix. The difference in the functional group (amide vs. carboxylic acid) would likely influence the interaction with such materials. The amide group in this compound might offer different binding characteristics, which could be exploited in the design of novel drug delivery systems.

Intellectual Property and Patent Landscape Surrounding Cetirizine Amide Dihydrochloride

Analysis of Key Patents Related to Cetirizine (B192768) Amide Synthesis

The synthesis of cetirizine and its enantiomers has been a subject of extensive patent literature, with early patents laying the groundwork for subsequent innovations. A key aspect of this landscape involves the use of amide intermediates in the synthetic pathway to the final carboxylic acid.

One of the foundational patents, EP 58 146, describes a method for producing cetirizine that involves the hydrolysis of a cetirizine ester or amide. google.comgoogle.com This initial disclosure highlighted the viability of using an amide as a precursor, which could then be converted to the desired carboxylic acid, cetirizine, through hydrolysis with a base like aqueous potassium hydroxide (B78521). google.comgoogle.com However, the yields from this process were noted to be low. google.comgoogle.com

A more detailed synthetic route involving a cetirizine amide intermediate was developed for the large-scale synthesis of enantiomerically pure levocetirizine (B1674955). blogspot.com This process begins with racemic cetirizine, which is converted to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂) in a solvent like toluene (B28343). blogspot.com This activated acyl chloride is then treated with ammonia (B1221849) to form the racemic cetirizine amide. blogspot.com The crucial step in this patented process is the optical resolution of the racemic amide using preparative chiral chromatography to isolate the desired (R)-isomer. blogspot.com Direct hydrolysis of this chiral amide to the final acid was found to be problematic due to difficulties in separating the product from the ammonium (B1175870) chloride byproduct. blogspot.com Consequently, the isolated (R)-amide is first converted to the corresponding methyl ester by treatment with HCl in methanol (B129727), which is then hydrolyzed to yield the final levocetirizine. blogspot.com

Table 1: Key Patents in Cetirizine Synthesis

| Patent Number | Significance | Reference |

|---|---|---|

| EP 58 146 | Foundational patent describing the hydrolysis of a cetirizine ester or amide to produce cetirizine. | google.comgoogle.com |

| GB 2225321 | Referenced in the context of cetirizine synthesis. | blogspot.com |

| EP 0617028 | Relates to the synthesis process for chiral levocetirizine. | blogspot.compatsnap.com |

| EP2019096A1 | Describes an improved, high-purity synthesis of cetirizine dihydrochloride (B599025) from an ethanolic precursor. | google.com |

Patenting Trends in Related Chemical Scaffolds and Synthetic Processes

The piperazine (B1678402) ring, a core component of the cetirizine molecule, is recognized as a "privileged structure" in medicinal chemistry. mdpi.com This six-membered nitrogen-containing heterocycle is a flexible and valuable scaffold for drug design, leading to a wide array of patents for compounds with diverse therapeutic applications, including antihistamines, antipsychotics, anticancer agents, and antivirals. nih.govresearchgate.net

A major trend in patenting involves the synthesis of novel piperazine derivatives by modifying the substituents on the piperazine nucleus. nih.gov Research has shown that even slight modifications to the substitution pattern can significantly alter the pharmacological profile of the resulting molecule. nih.govresearchgate.net This has led to extensive patenting of new molecular designs based on the piperazine scaffold.

Patenting trends also focus on the synthetic processes used to create these derivatives. Innovations in synthetic methodology aim to provide more efficient, scalable, and environmentally friendly routes to these valuable compounds. Key areas of patented synthetic innovation include:

N-Alkylation: This is a fundamental method for creating N-alkylpiperazine derivatives and has been employed in the synthesis of numerous approved drugs. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly feasible when attaching aza-heterocycles to the piperazine nitrogen atoms, a common feature in modern drug candidates. mdpi.com

Phase Transfer Catalysis: Patented processes, such as that described in WO2010070371A1, utilize phase transfer catalysts to improve reaction times and yields (over 90%) for the synthesis of complex piperazine derivatives, simplifying the work-up process. google.com

C-H Functionalization: More recent advances focus on the direct functionalization of the C-H bonds on the piperazine ring itself, a departure from traditional methods that focused solely on substitution at the nitrogen atoms. mdpi.com These novel methods, including photoredox catalysis, offer green and sustainable approaches to creating a new generation of piperazine-based compounds. mdpi.com

The continuous exploration and patenting of both new piperazine-based molecules and the processes to create them reflect the scaffold's enduring importance in the pharmaceutical industry. mdpi.comresearchgate.net

Future Directions and Emerging Research Areas for Cetirizine Amide Dihydrochloride

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of active pharmaceutical ingredients (APIs) and their derivatives is increasingly scrutinized for its environmental impact and efficiency. Future research into the synthesis of Cetirizine (B192768) amide dihydrochloride (B599025) is anticipated to pivot towards greener and more sustainable methodologies.

Current synthetic routes for cetirizine dihydrochloride often involve multiple steps and the use of potentially hazardous reagents. One established pathway involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide (B1366819) to produce the cetirizine amide intermediate, which is then hydrolyzed. researchgate.net Another procedure describes the synthesis via the intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride, which is also subsequently hydrolyzed.

Future research will likely focus on optimizing these pathways by incorporating principles of green chemistry. Key areas of exploration include:

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, reducing energy consumption and waste generation. Future studies could investigate enzymatic pathways for the amidation steps in the synthesis of Cetirizine amide dihydrochloride, potentially leading to a more environmentally benign process. researchgate.net

Solvent-Free and Alternative Solvent Methods: Research into novel catalyst systems and solvent-free reaction conditions could significantly reduce the generation of volatile organic compound (VOC) waste. researchgate.net One patented method for a cetirizine intermediate highlights a process that avoids highly toxic reactants like chlorohydrin, pointing towards a trend of using safer raw materials. google.com

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processing. Investigating the synthesis of this compound using flow chemistry could lead to higher yields, better process control, and reduced waste.

A comparative overview of potential improvements in synthetic routes is presented below:

| Current Method Aspect | Potential Greener Alternative | Anticipated Benefits |

| Use of hazardous solvents (e.g., xylene) | Solvent-free reactions or use of green solvents (e.g., water, ionic liquids) | Reduced environmental pollution and worker exposure. |

| Conventional heating | Microwave-assisted or ultrasound-assisted synthesis | Faster reaction times, lower energy consumption. |

| Use of stoichiometric reagents | Catalytic methods (e.g., biocatalysis, novel metal catalysts) | Higher atom economy, reduced waste generation. researchgate.net |

| Multi-step batch processes | Continuous flow synthesis | Improved safety, scalability, and process control. |

Advanced Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry provides powerful tools to predict the behavior of molecules, thereby guiding experimental research and reducing the need for extensive laboratory work. For this compound, advanced computational approaches can offer profound insights into its reactivity and intermolecular interactions.

Conformational, electronic, and lipophilicity potential calculations have been used to understand the properties of the parent compound, cetirizine, revealing that its zwitterionic form experiences partial intramolecular charge neutralization in folded conformers. nih.govacs.org Similar studies, such as Monte Carlo and semi-empirical investigations, have been used to optimize parameters like total, potential, and kinetic energy for cetirizine. unirioja.es

Future computational research on this compound is expected to employ more sophisticated techniques:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the detailed reaction pathways for the synthesis and degradation of the molecule. mdpi.com These calculations can elucidate reaction mechanisms, identify transition states, and predict the formation of byproducts or degradation products.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in various environments, such as in different solvents or in the presence of other molecules. This can help in understanding its solubility, stability, and potential interactions with surfaces or macromolecules. rsc.org Homology modeling and MD simulations have been used to predict the three-dimensional structure of the human histamine (B1213489) H1 receptor and to study the binding of cetirizine analogues. rsc.org

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on large datasets of chemical information to predict properties such as reactivity, toxicity, and environmental fate. For this compound, ML could be used to screen for potential interactions with a wide range of other chemical entities or to predict its degradation under various environmental conditions.

| Computational Technique | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis and degradation. | Prediction of reaction kinetics, product formation, and degradation pathways. mdpi.com |

| Molecular Dynamics (MD) | Simulating behavior in different solvents and environments. | Understanding solubility, stability, and intermolecular interactions. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or environmental toxicity. | Early-stage assessment of potential non-target effects. |

| Machine Learning (ML) | Predicting physicochemical properties and environmental fate. | Rapid screening and prioritization for experimental studies. |

Investigation of Unexplored Molecular Targets and Pathways (non-human, non-clinical)

While the primary pharmacological target of cetirizine is the human histamine H1 receptor, the chemical structure of this compound may allow for interactions with other molecular targets in non-human biological systems. drugbank.com This area of research remains largely unexplored and represents a significant frontier for fundamental chemical biology.

Future research could focus on:

Agrochemical Research: Investigating the effects of this compound on molecular targets in agricultural pests (insects, fungi, or nematodes). The piperazine (B1678402) scaffold is present in some agrochemicals, suggesting that derivatives could potentially interact with receptors or enzymes in these organisms.

Veterinary Research: Exploring potential interactions with molecular targets in animal species for which cetirizine is not currently used. This could uncover novel therapeutic applications or explain species-specific toxicities.

Ecotoxicological Target Identification: Identifying the specific molecular targets in environmentally relevant organisms (e.g., algae, daphnids, fish) that are affected by the presence of this compound in aquatic ecosystems. This moves beyond simple toxicity testing to understand the biochemical mechanisms of its environmental impact.

Use as a Chemical Probe: The unique structure of this compound could be leveraged as a tool to study specific proteins or pathways in non-human systems, even if there is no direct therapeutic or practical application.

This research would be foundational, aiming to expand the basic scientific knowledge of the molecule's interactions beyond its known human-centric effects.

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Fields

The lifecycle of a chemical compound extends far beyond its synthesis and intended use. Interdisciplinary research is crucial for understanding the broader implications of a molecule like this compound, particularly its fate in the environment.

The parent compound, cetirizine, has been frequently detected in natural water environments, leading to studies on its degradation. nih.govresearchgate.netproquest.com Research has shown that cetirizine is susceptible to degradation under various conditions, including UV irradiation, chlorination, and advanced oxidation processes. mdpi.comnih.govsemanticscholar.org

Future interdisciplinary research directions include:

Environmental Degradation Studies: Detailed investigations into the degradation pathways of this compound in soil and water. Studies on cetirizine have identified numerous degradation products, some of which may have higher toxicity than the parent compound. nih.govproquest.comsemanticscholar.org Understanding the transformation of the amide derivative is critical for a complete environmental risk assessment.

Photochemistry: The photodegradation rate of cetirizine has been investigated in various water matrices, with a half-life of approximately 30 hours in deionized water under simulated sunlight. nih.gov Future studies should characterize the photodegradation products of the amide derivative and determine its quantum yield to model its persistence in sunlit surface waters.

Bioremediation Research: Collaborations between chemists and microbiologists could lead to the discovery of microorganisms capable of biodegrading this compound. This could pave the way for developing bioremediation strategies for contaminated water sources. The use of enzymes, such as laccase, has already been explored for the degradation of cetirizine dihydrochloride. researchgate.net

Analytical Chemistry Development: The development of more sensitive and selective analytical methods for the detection and quantification of this compound and its degradation products in complex environmental matrices (e.g., wastewater, river water, soil).

A summary of key degradation findings for the parent compound, cetirizine, which informs future research on its amide derivative, is provided below.

| Degradation Method | Key Findings for Cetirizine | Future Research Focus for Amide Derivative |

| Hydrolysis | Extensive degradation in neutral and acidic conditions. semanticscholar.org | Determine hydrolysis rates and products under various pH conditions. |

| Oxidation | Significant degradation (around 99%) under oxidative stress. semanticscholar.org Ten chloride oxidation products identified. nih.govproquest.com | Identify oxidation byproducts and assess their potential toxicity. |

| Photolysis (UV) | Undergoes photodegradation, with 8 photolysis products identified. nih.govproquest.com Half-life of ~30 hours in simulated sunlight. nih.gov | Quantify photodegradation rates and identify transformation products in environmentally relevant conditions. |

| UV/Chlorine Treatment | Fast degradation observed, attributed to direct UV, HO•, Cl•, and ClO• radicals. mdpi.com | Investigate the efficacy of advanced oxidation processes for removal from wastewater. |

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemical properties and synthesis to its interactions with the broader environment.

Q & A

Q. What is the primary mechanism of action of Cetirizine amide dihydrochloride, and how is its H1 receptor antagonism characterized experimentally?

this compound acts as a selective, long-acting histamine H1 receptor antagonist. Its mechanism involves competitive inhibition of histamine binding to H1 receptors, reducing allergic responses like eosinophil chemotaxis . To characterize receptor antagonism, researchers employ radioligand displacement assays using tritiated mepyramine or [³H]pyrilamine. For example, studies by De Vos et al. (1987) demonstrated saturable binding to guinea pig cerebellar membranes, with IC₅₀ values calculated via nonlinear regression . Additionally, functional assays (e.g., histamine-induced guinea pig ileum contraction) quantify potency by measuring shifts in dose-response curves.

Q. How can the enantiomeric purity of (R)-Cetirizine amide dihydrochloride be validated in synthetic batches?

Enantiomeric purity is critical due to the (R)-isomer’s dominant pharmacological activity . Chiral chromatography using columns like Chiralpak AD-H or cellulose-based stationary phases (e.g., Lux Amylose-2) resolves enantiomers. Mobile phases often combine hexane:ethanol:diethylamine (80:20:0.1 v/v) with UV detection at 230 nm. Circular dichroism (CD) or polarimetry further confirms optical rotation, comparing results to USP reference standards .

Q. What analytical methods are recommended for quantifying this compound in formulation stability studies?

Reverse-phase HPLC with C18 columns (e.g., Agilent Zorbax SB-C18, 5 µm, 250 × 4.6 mm) is widely used. A validated method by Likar et al. (2005) employs a mobile phase of phosphate buffer (pH 3.0):acetonitrile (70:30) at 1.0 mL/min, with UV detection at 230 nm . For impurity profiling, LC-MS/MS identifies degradation products like Cetirizine Impurity B (de(carboxymethoxy) derivative) using m/z transitions .

Advanced Research Questions

Q. How do researchers resolve discrepancies in the enantioselective pharmacokinetics of this compound across different in vivo models?

Discrepancies in enantiomer bioavailability may arise from species-specific metabolic pathways or protein binding. Comparative pharmacokinetic studies in rodents and primates, paired with microsomal stability assays , identify metabolic hotspots. For instance, hepatic CYP3A4/5-mediated oxidation differences can explain variability. Population pharmacokinetic modeling (e.g., NONMEM) incorporates covariates like age and renal function to refine dose adjustments .

Q. What strategies optimize the synthesis of this compound to minimize impurity formation?

Key impurities (e.g., chlorobenzhydryl piperazine derivatives) form during amidation or HCl salt preparation. Design of Experiments (DoE) optimizes reaction parameters:

Q. How can deuterated analogs of this compound enhance metabolic studies?

Deuterium-labeled analogs (e.g., Cetirizine-D8) serve as internal standards in LC-MS-based metabolomics to track parent drug clearance and metabolite formation . For example, in vitro microsomal assays using human liver microsomes (HLMs) quantify deuterium kinetic isotope effects (KIEs) on oxidative pathways, revealing CYP2C19 as a major metabolizer .

Q. What experimental designs address conflicting data on this compound’s off-target receptor interactions?

Off-target effects (e.g., Olfr955 or SerpinB1 modulation) are assessed via high-throughput screening (HTS) . A study by Santa Cruz Biotechnology (2025) used calcium flux assays in HEK293 cells transfected with olfactory receptors, identifying IC₅₀ values >10 µM for non-H1 targets . CRISPR knockout models further validate specificity by eliminating H1 receptor expression and observing residual activity .

Methodological Tables

| Analytical Method Comparison |

|---|

| Parameter |

| Column |

| Mobile Phase |

| Detection |

| LOD/LOQ |

| Synthetic Optimization DoE |

|---|

| Factor |

| Reaction Temperature |

| Catalyst |

| Solvent |

| Crystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.